molecular formula C13H11ClN4O B12669763 N-(5-(4-Chlorophenyl)-2,4-pentadienoyl)-N'-cyanoguanidine CAS No. 5398-83-4

N-(5-(4-Chlorophenyl)-2,4-pentadienoyl)-N'-cyanoguanidine

Cat. No.: B12669763
CAS No.: 5398-83-4
M. Wt: 274.70 g/mol
InChI Key: XCVDKNVIGXOIHY-ZPUQHVIOSA-N
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Description

N-(5-(4-Chlorophenyl)-2,4-pentadienoyl)-N’-cyanoguanidine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a chlorophenyl group, a pentadienoyl chain, and a cyanoguanidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-Chlorophenyl)-2,4-pentadienoyl)-N’-cyanoguanidine typically involves the reaction of 4-chlorobenzaldehyde with malononitrile to form an intermediate, which is then subjected to further reactions to introduce the pentadienoyl and cyanoguanidine groups. The reaction conditions often include the use of solvents like methanol or dichloromethane and catalysts such as piperidine or lutidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process might also include purification steps like recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-Chlorophenyl)-2,4-pentadienoyl)-N’-cyanoguanidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

N-(5-(4-Chlorophenyl)-2,4-pentadienoyl)-N’-cyanoguanidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(5-(4-Chlorophenyl)-2,4-pentadienoyl)-N’-cyanoguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-N’-cyanoguanidine
  • N-(5-(4-Bromophenyl)-2,4-pentadienoyl)-N’-cyanoguanidine
  • N-(5-(4-Methylphenyl)-2,4-pentadienoyl)-N’-cyanoguanidine

Uniqueness

N-(5-(4-Chlorophenyl)-2,4-pentadienoyl)-N’-cyanoguanidine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

5398-83-4

Molecular Formula

C13H11ClN4O

Molecular Weight

274.70 g/mol

IUPAC Name

(2E,4E)-5-(4-chlorophenyl)-N-(N'-cyanocarbamimidoyl)penta-2,4-dienamide

InChI

InChI=1S/C13H11ClN4O/c14-11-7-5-10(6-8-11)3-1-2-4-12(19)18-13(16)17-9-15/h1-8H,(H3,16,17,18,19)/b3-1+,4-2+

InChI Key

XCVDKNVIGXOIHY-ZPUQHVIOSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=C/C(=O)NC(=NC#N)N)Cl

Canonical SMILES

C1=CC(=CC=C1C=CC=CC(=O)NC(=NC#N)N)Cl

Origin of Product

United States

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